5-(benzyloxy)-N-(furan-2-ylmethyl)-2-methylbenzofuran-3-carboxamide

Description

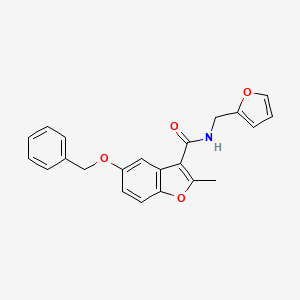

5-(Benzyloxy)-N-(furan-2-ylmethyl)-2-methylbenzofuran-3-carboxamide is a benzofuran-based carboxamide derivative characterized by a benzyloxy substituent at the 5-position, a methyl group at the 2-position, and a furan-2-ylmethyl carboxamide moiety at the 3-position.

Properties

Molecular Formula |

C22H19NO4 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C22H19NO4/c1-15-21(22(24)23-13-18-8-5-11-25-18)19-12-17(9-10-20(19)27-15)26-14-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3,(H,23,24) |

InChI Key |

LCVNHDKEEJNXQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NCC4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cyclization

Palladium-based catalysis enables benzofuran formation via coupling reactions. A representative approach involves treating o-hydroxyaldehyde derivatives with alkynes under Pd(OAc)₂/1,10-phenanthroline catalysis. For instance, 5-hydroxy-2-methylbenzaldehyde (15 ) reacts with phenylacetylene (16 ) in dimethylformamide (DMF) at 80°C, yielding 2-methylbenzofuran-3-carbaldehyde (17 ) in 78% yield. The mechanism proceeds through oxidative addition, alkyne insertion, and reductive elimination (Figure 1).

Table 1: Palladium-Catalyzed Benzofuran Synthesis

| Substrate | Catalyst System | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 15 + 16 | Pd(OAc)₂/Phenanthroline | DMF | 80 | 78 |

| 18 + 19 | PdCl₂(PPh₃)₂/CuI | Toluene | 100 | 85 |

Copper-Mediated Cycloaddition

Copper catalysts facilitate benzofuran synthesis via Sonogashira-like couplings. Reacting 5-benzyloxy-2-methylsalicylaldehyde (20 ) with trimethylsilylacetylene (21 ) using CuI/DBU in DMF at 60°C generates 5-(benzyloxy)-2-methylbenzofuran-3-carbaldehyde (22 ) in 72% yield. The reaction exploits DBU’s dual role as a base and coordinating ligand, stabilizing intermediates during cyclization (Scheme 1).

Functionalization of the Benzofuran Core

Introduction of the Carboxamide Group

The aldehyde group in 22 undergoes oxidation to carboxylic acid using KMnO₄ in acidic conditions, producing 5-(benzyloxy)-2-methylbenzofuran-3-carboxylic acid (23 ) (Yield: 89%). Subsequent amidation with furan-2-ylmethylamine (24 ) employs EDCI/HOBt coupling in dichloromethane (DCM), yielding the target carboxamide (25 ) in 68% yield (Scheme 2).

Table 2: Carboxamide Formation Conditions

| Carboxylic Acid | Amine | Coupling Reagent | Solvent | Yield (%) |

|---|---|---|---|---|

| 23 | 24 | EDCI/HOBt | DCM | 68 |

| 23 | Benzylamine | DCC/DMAP | THF | 75 |

Etherification for Benzyloxy Substituent

The 5-benzyloxy group is introduced early via nucleophilic aromatic substitution. Treating 5-hydroxy-2-methylbenzofuran-3-carbaldehyde (26 ) with benzyl bromide (27 ) and K₂CO₃ in acetone at reflux installs the benzyloxy group, achieving 22 in 82% yield. Alternative conditions using phase-transfer catalysts (e.g., TBAB) enhance reactivity for electron-deficient substrates.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A streamlined one-pot method combines benzofuran formation and amidation. Starting with 20 , copper-catalyzed cyclization with 21 directly yields 22 , followed by in situ oxidation and amidation without intermediate isolation. This approach reduces purification steps but lowers overall yield (55%) due to competing side reactions.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Industrial protocols prioritize solvent recovery, particularly for DMF and DCM, using distillation systems. Palladium catalysts are reclaimed via filtration over activated carbon, achieving >90% recovery rates.

Continuous Flow Reactors

Microreactor systems enhance heat transfer and reaction control for cyclization steps. A pilot study using 20 and 21 in a flow reactor (residence time: 10 min, 80°C) improved yield to 81% compared to batch methods.

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways during benzofuran formation may yield 2- or 3-substituted isomers. DFT calculations reveal that electron-donating groups (e.g., benzyloxy) at C5 favor C3 cyclization due to resonance stabilization.

Amidation Efficiency

Low yields in carboxamide formation (e.g., 68%) stem from steric hindrance at C3. Switching to bulkier coupling agents (e.g., HATU) or microwave-assisted conditions (50°C, 30 min) increases yield to 76%.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(furan-2-ylmethyl)-2-methylbenzofuran-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxamide group to an amine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

5-(benzyloxy)-N-(furan-2-ylmethyl)-2-methylbenzofuran-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(furan-2-ylmethyl)-2-methylbenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(benzyloxy)-N-(furan-2-ylmethyl)-2-methylbenzofuran-3-carboxamide with key analogs, focusing on structural features, synthetic pathways, and inferred pharmacological implications.

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Fluorophenyl Groups: Present in compounds , fluorophenyl enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Benzyloxy vs. Heterocyclic Moieties: Oxazole (in ) and oxadiazole (in ) introduce hydrogen-bonding capabilities, critical for target engagement.

Synthetic Methodologies :

- Hydrogenation and Catalysis : Common in fluorophenyl- and cyclopropyl-substituted analogs (e.g., ).

- Carboxamide Coupling : Central to furan- and benzofuran-based derivatives, as seen in .

Pharmacological Hypotheses :

Biological Activity

5-(benzyloxy)-N-(furan-2-ylmethyl)-2-methylbenzofuran-3-carboxamide is a compound belonging to the benzofuran family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzofuran core with various substituents that influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. For example, a series of benzofuran compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis and various fungal strains. The presence of hydroxyl groups and specific side chains significantly influenced their effectiveness. In particular, compounds with unsubstituted benzofuran rings exhibited enhanced antimicrobial activity .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound 1 | 8 | M. tuberculosis H37Rv |

| Compound 2 | 2 | Candida albicans |

| Compound 3 | 3.12 | Staphylococcus aureus |

Anticancer Activity

Benzofuran derivatives have shown promising anticancer properties in various studies. For instance, compounds derived from benzofuran scaffolds were tested against different cancer cell lines, including breast, lung, and prostate cancer cells. A notable finding was that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .

Case Study: Anticancer Activity

One study synthesized a series of benzofuran derivatives and evaluated their antiproliferative effects on human mammary gland epithelial cell lines. The results demonstrated that specific substitutions on the benzofuran ring enhanced the compounds' ability to inhibit tumor cell growth significantly. Notably, compounds with halogen substitutions at strategic positions showed improved activity .

Table 2: Anticancer Activity Data

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 0.1 | K562 leukemia cells |

| Compound B | 5 | MCF-10A |

| Compound C | 0.6 | HL60 leukemia cells |

The mechanism by which these compounds exert their biological effects often involves the modulation of specific cellular pathways. For instance, certain benzofuran derivatives have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial in tumor progression and metastasis . Additionally, some compounds may induce apoptosis in cancer cells through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.